N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine
Description
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,6-dimethylpyrimidin-4-amine core substituted with a furan-2-ylmethyl group at the 4-position. Pyrimidine derivatives are widely studied for their biological activity, including kinase inhibition and antimicrobial properties . The furan moiety may enhance solubility and modulate electronic properties, while the methyl groups on the pyrimidine ring could influence steric and hydrophobic interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSHQGHJLLIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with furan-2-carbaldehyde. This reaction can be carried out under microwave-assisted conditions to improve yield and reduce reaction time. The reaction is usually performed in the presence of a suitable catalyst and solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine is susceptible to nucleophilic substitution at positions 2, 4, and 6. Methyl groups at positions 2 and 6 sterically hinder substitution but can direct reactivity toward the unsubstituted positions.
Example Reaction Pathway :
Under acidic conditions, the pyrimidine’s C-4 position undergoes nucleophilic displacement with thiourea derivatives to form thiol-modified analogs.
| Reaction | Conditions | Product |
|---|---|---|
| C-4 substitution with S⁻ | H<sub>2</sub>SO<sub>4</sub>, reflux | 2,6-dimethyl-4-thiopyrimidinyl derivative |
| Halogenation at C-5 | PCl<sub>5</sub>, 80°C | 5-chloro-2,6-dimethylpyrimidin-4-amine |
Amine Functional Group Reactivity
The primary amine group (-NH-) attached to the furanmethyl chain participates in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:
This reaction proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents (e.g., DMF) at 60–80°C.
Acylation
Acetic anhydride acetylates the amine under mild conditions:
The product retains the pyrimidine and furan rings but exhibits reduced nucleophilicity.
Furan Ring Reactivity
The furan moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-5 position due to its electron-rich nature.
Nitration :
Yields depend on reaction time (2–4 hours) and temperature (0–5°C) .
Oxidation :
Furan rings oxidize to maleic anhydride derivatives under strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though this reaction may degrade the pyrimidine structure.
Cyclization and Heterocycle Formation
The compound’s bifunctional groups enable cyclization reactions. For example:
-
Reaction with CS<sub>2</sub> in basic media forms thiazole derivatives .
-
Heating with aldehydes generates fused pyrimidine-furan systems via Schiff base intermediates .
Comparative Reactivity of Structural Analogs
The table below contrasts the reactivity of this compound with related compounds:
Stability and Degradation Pathways
Scientific Research Applications
Chemical Synthesis and Properties
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine can be synthesized through the reaction of 2,6-dimethylpyrimidin-4-amine with furan-2-carbaldehyde. This reaction can be enhanced by microwave-assisted techniques to improve yield and reduce reaction time. The compound features both furan and pyrimidine rings, contributing to its reactivity and versatility as a building block in organic synthesis .
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to the development of new materials with desired properties .
Biology
Research indicates that this compound may act as an enzyme inhibitor, interacting with biological macromolecules. It has been investigated for its potential to modulate enzyme activity by binding to active or allosteric sites, which could impact metabolic pathways .
Medicine
The compound shows promise in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Studies have highlighted its potential effectiveness against various cancer cell lines and bacterial strains, making it a candidate for further pharmacological exploration .
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic and optical properties. This includes its use in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
In a study examining various pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects at varying concentrations, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, supporting its further investigation as an antimicrobial agent .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for heterocyclic compounds | New synthetic pathways |
| Biology | Enzyme inhibitor | Modulation of metabolic pathways |
| Medicine | Anticancer agent | Development of novel therapies |
| Industry | Material development | Enhancements in electronic properties |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound differs from structurally related analogs in two key aspects:
Core Structure: Unlike fused furo[2,3-d]pyrimidine systems (e.g., compounds in ), which integrate a furan ring into the pyrimidine scaffold, N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine retains a non-fused pyrimidine core with a furan-methyl substituent .
Substituent Variation: The N-(furan-2-ylmethyl) group contrasts with aryl substituents (e.g., benzodioxol, benzofuran, alkoxyphenyl) in analogs such as compounds 21–25 ().
Physicochemical Properties
A comparison of physical properties highlights substituent-dependent trends:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Rf (EtOAc/Hexane) | Molecular Formula |
|---|---|---|---|---|---|
| 21 | 1,3-Benzodioxol-5-yl | 72 | 185.5–187.1 | 0.10 (1:3) | C₁₅H₁₃N₃O₂ |
| 22 | 2,3-Dihydro-1-benzofuran-5-yl | 70 | 193.7–195.2 | 0.10 (1:3) | C₁₅H₁₃N₃O₂ |
| 23 | 1-Benzofuran-5-yl | 66 | 173.4–175.0 | 0.10 (1:3) | C₁₅H₁₁N₃O₂ |
| 24 | 4-Propoxyphenyl | 67 | 136.3–137.1 | 0.51 (1:3) | C₁₇H₁₉N₃O₂ |
| 25 | 4-Ethoxyphenyl | 80 | 160.6–162.1 | 0.51 (1:3) | C₁₆H₁₇N₃O₂ |
Key observations:
- Melting Points : Aryl-substituted analogs (21–23 ) exhibit higher melting points (173–195°C) compared to alkoxyphenyl derivatives (24–25 , 136–162°C), likely due to enhanced π-π stacking in aryl systems. The target compound’s furan-methyl group, being less planar, may reduce melting points relative to aryl analogs.
- Chromatographic Behavior : Lower Rf values (0.10) for 21–23 suggest higher polarity compared to 24–25 (Rf = 0.51), attributed to electron-rich aryl groups. The furan-methyl substituent in the target compound may confer intermediate polarity .
Potential Functional Implications
- The target compound’s furan-methyl group could enhance bioavailability compared to bulkier aryl substituents.
- Coordination Chemistry: demonstrates that furan-containing amines, such as N-(furan-2-ylmethyl)-1-(pyridin-2-yl)methane, form stable metal complexes (e.g., Co, Cu, Pd).
Biological Activity
N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, anticancer agent, and antimicrobial compound, supported by various studies and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a furan moiety. The unique combination of these heterocycles enhances its reactivity and biological activity. The compound acts as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, which alters the enzyme's function. Additionally, it may modulate signaling pathways involved in cell growth and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro evaluations demonstrated that the compound exhibits potent anticancer effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. Its efficacy was noted at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .
- Mechanistic Insights : The compound's anticancer effects are linked to its ability to induce apoptosis in cancer cells, particularly at the G1 phase of the cell cycle. This was associated with increased levels of reactive oxygen species (ROS) within the cancer cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural components contribute to this activity by enhancing binding affinity to microbial targets .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
Case Studies
- Topoisomerase II Inhibition : A study involving structurally similar compounds revealed that certain derivatives exhibited selective inhibition of topoisomerase II, suggesting a potential pathway for the anticancer effects observed with this compound .
- Cytotoxicity Assessment : In cytotoxicity assays against normal and cancerous cell lines, the compound demonstrated low toxicity towards normal cells while maintaining high efficacy against cancer cells .
- Molecular Docking Studies : Computational studies have supported the hypothesis that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involves:
Alkylation of 2,6-dimethylpyrimidin-4-amine with a furfuryl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Yields (60–80%) are improved by optimizing stoichiometry, reaction time, and temperature. Pre-activation of the pyrimidine core with catalytic iodine may enhance reactivity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the furan methylene protons (δ 4.3–4.5 ppm) and pyrimidine methyl groups (δ 2.1–2.5 ppm). Aromatic protons in the furan ring appear at δ 6.7–7.8 ppm .
- Melting Point : Consistent with crystalline purity (e.g., 160–170°C).
- TLC (Rf) : Hexane/ethyl acetate (3:1) provides an Rf of ~0.3 for monitoring reaction progress .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in substituent positioning or assay conditions. To address this:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified furan or pyrimidine groups (e.g., halogenation or methoxy substitutions) .
- Use standardized bioassays (e.g., enzyme inhibition with IC₅₀ comparisons) under controlled pH and temperature. Cross-validate results with crystallographic data to correlate activity with molecular conformation .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodological Answer : X-ray crystallography reveals:
- Intramolecular N–H⋯N hydrogen bonds between the pyrimidine amine and adjacent nitrogen atoms (bond length: ~2.98 Å).
- Intermolecular C–H⋯π interactions between furan rings and aromatic pyrimidine cores.
- π–π stacking of pyrimidine rings (interplanar spacing: ~3.7 Å), contributing to lattice stability .
Q. How does substitution at the 4-position of the pyrimidine ring affect the compound’s solubility and bioactivity?
- Methodological Answer :
- Solubility : Introducing polar groups (e.g., –OH or –NH₂) at the 4-position via reductive amination increases water solubility. For example, N-(4-methoxyphenyl) analogs show improved solubility in aqueous buffers .
- Bioactivity : Bulky substituents (e.g., benzofuran) enhance binding to hydrophobic enzyme pockets, as seen in antibacterial assays where such analogs exhibit lower MIC values .
Q. How can computational methods predict the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The pyrimidine C4 position is electrophilic due to electron-withdrawing methyl groups.
- MD Simulations : Model solvation effects in DMF or THF to predict reaction pathways. For example, simulations suggest that furan ring planarity stabilizes transition states during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
